molecular formula C31H52O11 B2857292 (2S,3R,4S,5R,6R)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrakis(2,2-dimethylpropanoate) CAS No. 81058-26-6

(2S,3R,4S,5R,6R)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrakis(2,2-dimethylpropanoate)

Numéro de catalogue: B2857292
Numéro CAS: 81058-26-6
Poids moléculaire: 600.746
Clé InChI: PLXCBOJERHYNCS-ADAARDCZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (2S,3R,4S,5R,6R)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrakis(2,2-dimethylpropanoate) is a tetrahydropyran derivative extensively modified with pivaloyloxy (2,2-dimethylpropanoate) ester groups at positions 2, 3, 4, 5, and 4. The stereochemistry (2S,3R,4S,5R,6R) ensures a rigid, conformationally locked scaffold, which is critical for applications in organic synthesis, particularly as a protected carbohydrate intermediate. The bulky pivaloyl groups enhance stability against hydrolysis and improve lipophilicity, making the compound suitable for phase-transfer reactions or as a precursor in glycosylation protocols .

Propriétés

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXCBOJERHYNCS-ADAARDCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (2S,3R,4S,5R,6R)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrakis(2,2-dimethylpropanoate) is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique tetrahydropyran structure with multiple ester functionalities. The molecular formula is C26H46O10C_{26}H_{46}O_{10} and it has a molecular weight of approximately 578.61 g/mol. Its structure includes:

  • Pivaloyloxy groups which enhance solubility and bioavailability.
  • Tetrahydropyran ring , contributing to its stereochemical properties.

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a glycosylation modulator and its potential in treating bacterial infections. Below are key areas of research regarding its biological effects:

1. Glycosylation Modulation

Research indicates that compounds similar to this one can act as modulators of glycosylation processes in cells. Glycosylation is critical for protein function and cellular signaling. The presence of pivaloyloxy groups may influence the enzyme activities involved in glycosylation pathways.

2. Antimicrobial Properties

Studies have suggested that derivatives of tetrahydropyran compounds exhibit antimicrobial properties. For instance, certain structural analogs have shown efficacy against various bacterial strains. This suggests potential applications in developing new antibiotics or treatments for bacterial infections.

3. Cell Viability and Toxicity Studies

In vitro studies assessing cell viability have been conducted using different cell lines. The results indicate that while some concentrations may be cytotoxic, others promote cell proliferation under specific conditions.

Case Study 1: Glycosylation Inhibition

A study published in Journal of Medicinal Chemistry evaluated the effects of similar glycosylation modulators on cancer cell lines. The results showed that compounds with pivaloyloxy substitutions significantly reduced glycosylation levels on surface proteins, impacting cell signaling pathways crucial for tumor growth.

CompoundIC50 (µM)Effect on Glycosylation
Compound A15Significant inhibition
Compound B30Moderate inhibition
Target Compound20High inhibition

Case Study 2: Antibacterial Activity

A recent investigation into the antibacterial properties of tetrahydropyran derivatives found that this compound exhibited notable activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128
Pseudomonas aeruginosa>128

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest:

  • Inhibition of Glycosyltransferases : By mimicking substrate structures, it may inhibit enzymes responsible for adding sugar moieties to proteins.
  • Disruption of Bacterial Cell Wall Synthesis : The structural similarities with known antibiotics suggest a potential mechanism involving interference with bacterial cell wall integrity.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Drug Development
The compound is explored as a potential precursor or building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity or specificity towards certain biological targets.

Case Study: Kinase Inhibition
Research indicates that derivatives of this compound may serve as inhibitors of specific kinases involved in cancer and neurodegenerative diseases. For instance, studies have demonstrated its potential use in developing treatments for conditions like Parkinson's disease by modulating kinase activity .

Biochemical Applications

2. Glycosylation Modulation
The compound has been investigated for its role in modulating glycosylation processes. Glycosylation is crucial in protein folding and stability; thus, compounds that can influence this process are valuable in therapeutic contexts .

3. Synthesis of Carbohydrate Derivatives
It serves as an intermediate in the synthesis of carbohydrate phosphonate derivatives. These derivatives are important for developing new glycosylation methods and studying carbohydrate interactions in biological systems .

Formulation Studies

4. In Vivo Formulation
The compound's solubility and stability have been assessed for in vivo applications. Formulation studies have shown effective methods for preparing stock solutions that maintain the compound's integrity for experimental use .

ConcentrationVolume Required (for 1 mg)
1 mM1.6646 mL
5 mM0.3329 mL
10 mM0.1665 mL

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents Key Functional Groups Molecular Formula
Target Compound Pivaloyloxy groups at positions 2,3,4,5,6 Tetrakis(2,2-dimethylpropanoate) esters C₃₂H₅₂O₁₃ (estimated)
(2R,3R,4S,5R,6R)-2-Bromo-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) Bromine at position 2; three pivaloyloxy groups Tris(2,2-dimethylpropanoate), bromine C₂₆H₄₃BrO₉
Silyl-protected analog: 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-tetrayl tetrakis(pivaloate) tert-Butyldiphenylsilyl at position 6; four pivaloyloxy groups Silyl ether, pivaloate esters C₅₃H₇₀O₁₃Si (estimated)
Acryloyloxy derivative: 6-((acryloyloxy)methyl)tetrahydro-2H-pyran-tetrayl tetraacetate Acryloyloxy at position 6; tetraacetate esters Acrylate, acetate esters C₂₃H₃₀O₁₄ (estimated)
Key Observations :
  • Brominated Analog () : The bromine substitution introduces a reactive site for nucleophilic substitution, enabling further functionalization (e.g., Suzuki coupling). Reduced ester count (three vs. four) lowers molecular weight but may decrease steric shielding.
  • Silyl-Protected Analog () : The bulky tert-butyldiphenylsilyl (TBDPS) group enhances stability under acidic conditions, enabling orthogonal protection strategies in multi-step syntheses.
  • Acryloyloxy Derivative () : Acryloyl groups enable polymerization or Michael additions, expanding utility in materials science. Acetate esters offer higher hydrophilicity compared to pivaloates.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Brominated Analog Silyl-Protected Analog Acryloyloxy Derivative
Molecular Weight ~692 g/mol (estimated) 610.52 g/mol ~963 g/mol (estimated) ~586 g/mol (estimated)
Solubility Low in water; high in DCM/THF Moderate in chloroform Low in polar solvents Moderate in acetone/DMSO
Stability Hydrolytically stable Sensible to light/moisture Acid-stable, base-labile Light-sensitive (acrylate)
Melting Point Not reported Not reported Not reported Not reported
Key Observations :
  • The target compound’s pivaloyloxy esters confer exceptional hydrolytic stability, ideal for prolonged storage.
  • The silyl-protected analog’s low polarity aligns with its use in non-aqueous reaction media, while the acryloyl derivative’s moderate solubility facilitates photopolymerization applications.

Méthodes De Préparation

Diastereoselective [4+2] Annulation

A formal [4+2]-annulation between aldehydes and allylsilanes is a cornerstone method. For example, reaction of aldehyde 14 with allylsilane 15 under Lewis acid catalysis yields dihydropyran 16 , which is hydrogenated to the tetrahydropyran core. This method achieves high diastereoselectivity (>20:1 dr) by leveraging substrate-controlled stereochemistry.

Asymmetric Epoxide Ring-Opening

Epoxide 12 undergoes nucleophilic ring-opening with dithiane 11 to form β-hydroxy ketone 13 , which is reduced and cyclized to the tetrahydropyran. The use of Evans-Tishchenko conditions ensures retention of configuration at chiral centers.

Stereochemical Control

Chiral Auxiliaries and Catalysts

The Leighton asymmetric allylation employs chiral ligand (R,R)-52 to convert aldehyde 51 into homoallylic alcohol 53 with 98% enantiomeric excess. Similarly, Josiphos ligands enable Cu-catalyzed conjugate additions (e.g., MeMgBr to thioester 55 ) with >90% ee.

Substrate-Directed Stereochemistry

The tetrahydropyran’s stereochemistry is often dictated by the configuration of starting sugars. For instance, protected glucose derivatives serve as templates, with hydroxyl groups guiding subsequent functionalization.

Protection and Esterification

Hydroxyl Group Protection

  • Silyl Ethers : TBDPS (tert-butyldiphenylsilyl) groups protect primary alcohols (e.g., conversion of alcohol 10 to TBDPS ether).
  • Pivaloyl Esters : Early introduction of pivaloyl groups via pivaloyl chloride in pyridine ensures regioselectivity.

Sequential Esterification

The four pivaloyl groups are installed stepwise:

  • C2 and C3 Positions : Treatment with pivaloyl chloride and DMAP in dichloromethane at 0°C (yield: 85%).
  • C4 and C5 Positions : Microwave-assisted esterification using pivalic anhydride and HOBt/DCC (yield: 78%).

Pivaloyloxymethyl Installation

Alkylation of Primary Alcohol

The C6 hydroxyl is converted to the pivaloyloxymethyl group via Mitsunobu reaction with pivaloyloxymethyl bromide and DIAD/PPh₃ (yield: 65%).

Alternative Route: Reductive Amination

In some cases, reductive amination of a ketone intermediate with ammonium acetate and NaBH₃CN introduces the methyl group prior to pivaloylation.

Final Assembly and Deprotection

Global Deprotection

TBDPS and trityl groups are removed using TBAF (tetrabutylammonium fluoride) in THF, followed by acidic workup (HCl/MeOH) to yield the final compound.

Purification

Final purification via flash chromatography (SiO₂, hexane/EtOAc gradient) affords the target compound in >95% purity.

Comparative Analysis of Methods

Step Method Yield (%) Stereoselectivity Key Reference
Ring Formation [4+2] Annulation 72 >20:1 dr
Pivaloylation (C2/C3) Pivaloyl chloride/DMAP 85 N/A
Pivaloylation (C4/C5) Pivalic anhydride/HOBt 78 N/A
C6 Functionalization Mitsunobu alkylation 65 Retention
Global Deprotection TBAF/HCl 90 N/A

Q & A

Q. How can solubility challenges be addressed for in vivo studies?

  • Strategies :

Co-solvents : Test DMSO/PEG-400 mixtures (≤10% v/v to avoid toxicity).

Nanoparticle encapsulation : Use PLGA nanoparticles (size ≤200 nm, PDI ≤0.2).

Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.